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Compound of Interest

Compound Name: 1-Butan-2-ylbenzimidazole

CAS No.: 154470-43-6

Cat. No.: B136225

Get Quote

Executive Summary & Structural Significance
The N-sec-butyl group (1-methylpropylamino moiety) is a ubiquitous pharmacophore in

medicinal chemistry, valued for introducing chirality and modulating lipophilicity without

excessive steric bulk. In C13 NMR spectroscopy, this group presents a distinct four-signal

fingerprint that serves as a reliable diagnostic tool.

Correct assignment of these four carbons is critical because the chemical shift of the

-methine (C1) and

-methyl (C1') are highly sensitive to the electronic nature of the nitrogen substituent (e.g.,
amine vs. amide vs. ammonium), acting as an intramolecular probe for the functional group
environment.

Mechanistic Basis of Chemical Shifts
To interpret the data correctly, one must understand the electronic and steric forces driving the

shifts.
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C1 (

-Methine): The most deshielded carbon (~45–55 ppm) due to the direct electronegative pull
of the Nitrogen atom (Inductive effect,

).

C2 (

-Methylene): Appears in the mid-field aliphatic region (~28–32 ppm). It experiences a

-deshielding effect but less intense than C1.

C1' (

-Methyl): This branched methyl group is

to the nitrogen. It typically resonates downfield (~18–23 ppm) relative to the terminal methyl
due to the

-effect.

C3 (

-Methyl): The terminal methyl group. It is the most shielded signal (~10–12 ppm) due to the

-gauche effect (steric compression) from the nitrogen lone pair or substituent, and its
distance from the electronegative center.

Visualization: Structural Shift Correlation
The following diagram maps the carbon positions to their characteristic shift ranges.[1][2][3]
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Shift Drivers

N-Substituent
(Amine/Amide)

C1 (α-CH)
45 - 55 ppm
(Deshielded)

C2 (β-CH2)
28 - 32 ppm
(Methylene)

C1' (β-CH3)
18 - 23 ppm

(Branched Methyl)

C3 (γ-CH3)
10 - 12 ppm

(Terminal Methyl)

C1: Inductive Effect (-I)
C1': Beta Effect

C3: Gamma-Gauche Effect (Shielding)

Click to download full resolution via product page

Figure 1: Connectivity and electronic drivers of N-sec-butyl carbon shifts.

Comparative Analysis: Functional Group Impact
The chemical environment of the nitrogen atom dramatically alters the shifts, particularly at C1

and C1'. The table below synthesizes experimental data for the most common N-sec-butyl

derivatives.

Table 1: C13 NMR Chemical Shift Fingerprint (ppm in CDCl

)
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Carbon Atom Type
Free Amine (

)

Amide (

)

Ammonium

Salt (

)

Diagnostic

Trend

C1 -CH 48.0 – 50.0 45.0 – 48.0 50.0 – 52.0

Amidation

often shields

C1 slightly;

Protonation

deshields or

shifts slightly

downfield

depending on

counterion.

C2 -CH 30.0 – 32.0 29.0 – 30.5 28.0 – 29.5

Relatively

stable; slight

upfield shift

upon

acylation.

C1' -CH 20.0 – 23.0 20.0 – 21.5 18.0 – 19.5

Key

Differentiator:

The branched

methyl often

shifts upfield

in salts.

C3 -CH 10.0 – 11.5 10.0 – 11.0 10.0 – 11.0

Highly

conserved;

rarely moves

outside 10-12

ppm.

Note: Values are approximate ranges based on literature aggregates [1, 2, 3]. Amide shifts can

vary due to rotamers (see Section 5).

Critical Insight: The "Crossover" Effect
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In many aliphatic chains, the methyl group is the most upfield signal. However, in the sec-butyl

group, the branched methyl (C1') is significantly downfield (approx +10 ppm) relative to the

terminal methyl (C3). This is a crucial assignment checkpoint:

If you see a methyl at ~20 ppm and another at ~10 ppm, the 20 ppm signal is the one

attached to the chiral center (C1).

Experimental Protocol: Unambiguous Assignment
To ensure scientific integrity, assignments should not rely solely on 1D shift tables. Use the

following self-validating workflow.

Step-by-Step Assignment Workflow
1D Proton-Decoupled C13: Identify the four characteristic signals.

DEPT-135 (Distortionless Enhancement by Polarization Transfer):

Phase Up: CH and CH

signals (C1, C1', C3).

Phase Down: CH

signal (C2). This immediately identifies the methylene.

HSQC (Heteronuclear Single Quantum Coherence):

Correlate C1 (CH) to the methine proton (~2.7–4.0 ppm depending on substituent).

Correlate C1' (CH

) to the doublet methyl protons (~1.0–1.2 ppm).

Correlate C3 (CH

) to the triplet methyl protons (~0.8–0.9 ppm).

Validation: The C2 carbon will correlate to two diastereotopic protons (see Section 5).
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Start: 1D C13 Spectrum

Run DEPT-135

Signal Phase?

Negative Phase (Down)
Confirms C2 (CH2)

CH2

Positive Phase (Up)
C1 (CH), C1' (CH3), C3 (CH3)

CH/CH3

Run HSQC

Correlate to 1H Integrals:
C1 -> 1H (Multiplet)
C1' -> 3H (Doublet)
C3 -> 3H (Triplet)

Click to download full resolution via product page

Figure 2: Logic flow for unambiguous carbon assignment.

Advanced Insights: Isomerism & Rotamers
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Diastereotopic Protons
Even though the C2 carbon appears as a singlet in C13 NMR (unless the molecule has another

chiral center causing diastereomerism), the protons attached to C2 are diastereotopic.[4][5]

Observation: In HSQC, the single C2 carbon peak (~30 ppm) will correlate to two distinct

proton signals (often complex multiplets). This confirms the proximity to the chiral center at

C1.

Amide Rotamers (E/Z Isomerism)
N-sec-butyl amides (e.g., N-sec-butylformamide or acetamide) often exist as a mixture of cis

and trans rotamers around the amide bond.

Effect: You may observe signal doubling for C1, C2, and C1' in the C13 spectrum.

Ratio: The ratio of the peak heights usually reflects the thermodynamic population of the

rotamers (typically unequal, e.g., 3:1).

Caution: Do not mistake these "shadow peaks" for impurities. Variable Temperature (VT)

NMR can coalesce these signals, confirming they are dynamic rotamers [4].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/c-nmr-spectroscopy/
https://ecampusontario.pressbooks.pub/orgbiochemsupplement/chapter/c-nmr-spectroscopy/
https://chem.uoi.gr/wp-content/uploads/2023/05/13c-spectroscopy.pdf
https://www.compoundchem.com/wp-content/uploads/2015/04/Analytical-Chemistry-13-C-NMR-Chemical-Shifts.pdf
https://revroum.lew.ro/wp-content/uploads/2021/02/Art%2004.pdf
http://www.chem.ualberta.ca/~vederas/2005-2006_Chem_263/outlines/notes/Jan_12.pdf
https://spectrabase.com/spectrum/Bi1QHeMVliX
https://spectrabase.com/spectrum/45xVJmQRxAO
https://www.benchchem.com/product/b136225/docs#the-definitive-guide-to-c13-nmr-assignment-of-the-n-sec-butyl-group
https://www.benchchem.com/product/b136225/docs#the-definitive-guide-to-c13-nmr-assignment-of-the-n-sec-butyl-group
https://www.benchchem.com/product/b136225/docs#the-definitive-guide-to-c13-nmr-assignment-of-the-n-sec-butyl-group
https://www.benchchem.com/product/b136225/docs#the-definitive-guide-to-c13-nmr-assignment-of-the-n-sec-butyl-group
https://www.benchchem.com/product/b136225?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136225?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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essential and advanced chemicals, empowering
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Contact our Ph.D. Support Team for a compatibility check
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